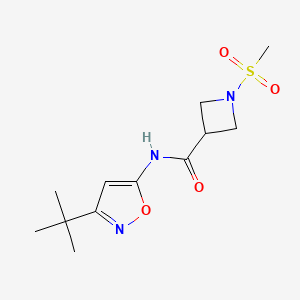

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted with a methylsulfonyl group and a carboxamide moiety. This compound is of interest in medicinal chemistry due to its unique scaffold, which combines features of sulfonamides, heterocycles, and carboxamides—structural motifs often associated with bioactivity in kinase inhibition or enzyme modulation.

Propriétés

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-12(2,3)9-5-10(19-14-9)13-11(16)8-6-15(7-8)20(4,17)18/h5,8H,6-7H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSFKPOJCVGAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability. The methylsulfonyl group may contribute to its interaction with biological targets.

Research indicates that compounds containing isoxazole moieties often exhibit inhibitory effects on various kinases, including FLT3 (FMS-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). The specific compound under discussion has been shown to inhibit FLT3 activity, leading to apoptosis in cancer cells.

Key Mechanisms:

- FLT3 Inhibition : The compound has been identified as a potent inhibitor of FLT3, particularly against FLT3-ITD (internal tandem duplication) mutations commonly found in AML. This inhibition leads to reduced phosphorylation of FLT3 and subsequent downstream signaling pathways that promote cell survival and proliferation .

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound results in apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds with similar structures. Below is a summary table highlighting relevant findings:

Case Studies

- FLT3 Inhibition and AML Treatment : A study focused on N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea demonstrated significant cytotoxicity against MV4-11 cells, leading to complete tumor regression in xenograft models at doses of 60 mg/kg/day without significant weight loss . This highlights the potential therapeutic application of isoxazole derivatives in treating AML.

- Cytotoxicity in Leukemia Cells : Another study investigated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. Compounds were found to induce apoptosis through modulation of key apoptotic markers such as Bcl-2 and p21 . This suggests that similar mechanisms may be at play for N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, exhibit significant potential as inhibitors of various kinases implicated in cancer. For instance, compounds with isoxazole moieties have been shown to selectively inhibit FMS-like Tyrosine Kinase 3 (FLT3), which is a validated target for acute myeloid leukemia (AML) treatment. The selectivity of these compounds can reduce toxicity associated with non-specific kinase inhibition, making them promising candidates for further development in cancer therapeutics .

1.2 TrkA Inhibition

Another area of interest is the inhibition of TrkA (tropomyosin receptor kinase A), which is involved in neurotrophic signaling. A study identified several pyrazine-based inhibitors that also included isoxazole derivatives. The presence of the tert-butyl group on the isoxazole ring was noted to enhance the inhibitory activity against TrkA, suggesting that modifications to the isoxazole structure could yield potent neuroprotective agents .

Agricultural Applications

2.1 Herbicide Development

The synthesis of 3-amino-5-(tert-butyl)isoxazole has been explored as a precursor for developing herbicides. The compound serves as an intermediate in creating selective herbicides with broad-spectrum efficacy. The agricultural sector constantly seeks effective herbicides to manage weed resistance, and compounds like N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide can play a crucial role in this regard .

Synthesis and Chemical Properties

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves several steps, typically starting from readily available isoxazole derivatives. The optimization of synthetic routes is critical for enhancing yield and purity, particularly for compounds intended for pharmaceutical applications.

| Synthesis Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Pivaloylacetonitrile + Hydroxylamine | Controlled pH, reflux | 56 |

| Step 2 | tert-butylisoxazole derivatives | Varies based on substitution | Variable |

Case Studies

4.1 FLT3 Inhibition Study

In a study evaluating various inhibitors targeting FLT3, compounds similar to N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide demonstrated promising IC50 values, indicating their effectiveness at low concentrations. Such findings underscore the potential of this compound class in treating hematological malignancies .

4.2 Herbicide Efficacy Trials

Field trials have been conducted using derivatives of isoxazole as herbicides, showing effective control over specific weed species while maintaining crop safety. These studies highlight the practical applications of N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide in agricultural settings .

Comparaison Avec Des Composés Similaires

Key Differences :

- The methylsulfonyl-azetidine carboxamide in the target compound introduces conformational constraints and polarity distinct from the ethanesulfonamide moiety in the analog.

Synthetic Comparison :

The synthesis of the analog (11a) involves sulfonamide coupling via sulfonyl chloride and pyridine in dichloromethane (DCM) . By contrast, the target compound likely requires azetidine ring functionalization prior to sulfonylation, a more complex step due to the strained four-membered ring.

Functional Group Impact

Pharmacokinetic and Bioactivity Trends

While direct data for the target compound are sparse, analogs suggest:

- Metabolic Stability : The tert-butyl group and methylsulfonyl moiety may slow hepatic clearance compared to smaller alkyl chains (e.g., ethyl) .

- Target Engagement : Azetidine rings are increasingly used in kinase inhibitors (e.g., PI3K inhibitors) for their balanced rigidity and solubility, whereas benzo[d]isoxazole derivatives are common in CNS-targeting agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.